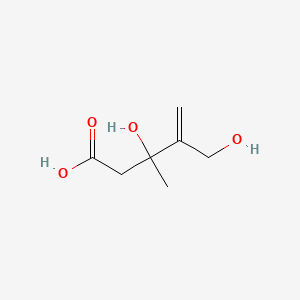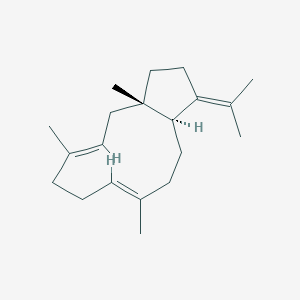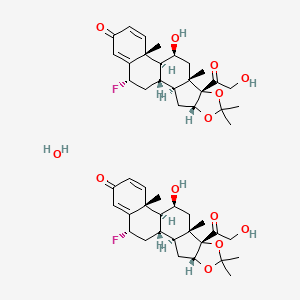
氟尼索利德
描述
Aerobid, also known as flunisolide, is a synthetic corticosteroid with potent anti-inflammatory properties. It is primarily used in the treatment of asthma and allergic rhinitis. Flunisolide works by activating glucocorticoid receptors, which helps reduce inflammation and immune responses .
科学研究应用
Flunisolide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study steroid chemistry and synthetic methodologies.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Extensively studied for its therapeutic effects in treating respiratory conditions.
Industry: Utilized in the development of inhalation devices and formulations for drug delivery
作用机制
Target of Action
Aerobid, also known as Aerospan, is a corticosteroid with anti-inflammatory actions . The primary target of this compound is the glucocorticoid receptor . Glucocorticoid receptors are found in almost every cell in the body and regulate genes controlling the development, metabolism, and immune response .
Mode of Action
Aerobid acts as a glucocorticoid receptor agonist . Upon binding to the glucocorticoid receptor, it triggers anti-inflammatory actions . These actions are thought to involve lipocortins, phospholipase A2 inhibitory proteins, which control the biosynthesis of prostaglandins and leukotrienes through the inhibition of arachidonic acid . This leads to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding .
Biochemical Pathways
The activation of glucocorticoid receptors by Aerobid leads to the suppression of endogenous inflammatory mediators such as kinins, histamine, liposomal enzymes, and prostaglandins . This results in the inhibition of inflammatory cell migration and the reversal of increased capillary permeability, thereby decreasing the access of inflammatory cells to the site of inflammation .
Pharmacokinetics
After oral inhalation of 1 mg flunisolide, the total systemic availability was 40% . The flunisolide that is swallowed is rapidly and extensively converted to the 6β-OH metabolite and to water-soluble conjugates during the first pass through the liver . This offers a metabolic explanation for the low systemic activity of oral flunisolide itself since the metabolite has low corticosteroid potency . The inhaled flunisolide absorbed through the bronchial tree is converted to the same metabolites . The plasma half-life of flunisolide is approximately 1.8 hours .
Result of Action
The molecular and cellular effects of Aerobid’s action primarily involve the suppression of inflammation and immune responses . This results in the reduction of symptoms associated with conditions like asthma, including watery nasal discharge (rhinorrhea), nasal congestion, postnasal drip, sneezing, and itching at the back of the throat .
Action Environment
The action, efficacy, and stability of Aerobid can be influenced by various environmental factors. For instance, the inhaler system of Aerobid contains a microcrystalline suspension of flunisolide as the hemihydrate in propellants with sorbitan trioleate as a dispersing agent . This system is designed to deliver at least 100 metered inhalations . Therefore, the proper use and maintenance of the inhaler system are crucial for the effective delivery of the medication. Additionally, individual patient characteristics, such as age, liver, kidney, or heart conditions, may require caution in patients receiving inhaled flunisolide .
生化分析
Biochemical Properties
Flunisolide, the active component of Aerobid, plays a crucial role in biochemical reactions by interacting with glucocorticoid receptors. These receptors are part of the steroid hormone receptor family and are involved in regulating the expression of specific genes. Flunisolide binds to these receptors, forming a complex that translocates to the cell nucleus and interacts with glucocorticoid response elements in the DNA. This interaction modulates the transcription of anti-inflammatory proteins and inhibits the expression of pro-inflammatory genes .
Cellular Effects
Aerobid exerts significant effects on various types of cells and cellular processes. In airway epithelial cells, flunisolide reduces the production of inflammatory mediators such as cytokines and chemokines. This reduction in inflammatory mediators leads to decreased recruitment of inflammatory cells like eosinophils and neutrophils to the airways. Additionally, flunisolide influences cell signaling pathways by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses . This inhibition results in reduced gene expression of pro-inflammatory cytokines and enzymes.
Molecular Mechanism
The molecular mechanism of Aerobid involves its action as a glucocorticoid receptor agonist. Upon binding to the glucocorticoid receptor, flunisolide induces a conformational change that allows the receptor to dissociate from heat shock proteins and translocate to the nucleus. In the nucleus, the flunisolide-receptor complex binds to glucocorticoid response elements on the DNA, leading to the transcriptional activation of anti-inflammatory genes and suppression of pro-inflammatory genes . This mechanism results in the inhibition of phospholipase A2, reducing the production of arachidonic acid and subsequent synthesis of prostaglandins and leukotrienes, which are potent mediators of inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aerobid have been observed to change over time. Flunisolide demonstrates stability in its anti-inflammatory effects with chronic use. Long-term use may lead to potential side effects such as adrenal suppression due to systemic absorption . Studies have shown that the therapeutic effects of flunisolide are maintained over extended periods, with improvements in pulmonary function observed within one to four weeks of treatment initiation .
Dosage Effects in Animal Models
In animal models, the effects of Aerobid vary with different dosages. At therapeutic doses, flunisolide effectively reduces airway inflammation and hyperresponsiveness. At higher doses, adverse effects such as immunosuppression and growth retardation have been observed . The threshold for these adverse effects varies among different animal species, highlighting the importance of dose optimization in clinical settings.
Metabolic Pathways
Flunisolide is metabolized primarily in the liver through the cytochrome P450 enzyme system, particularly CYP3A4. The primary metabolic pathway involves the conversion of flunisolide to its 6β-hydroxy metabolite, which is then conjugated to form water-soluble metabolites for excretion . This metabolic process ensures the rapid clearance of flunisolide from the systemic circulation, minimizing systemic side effects.
Transport and Distribution
Aerobid is administered via inhalation, allowing for direct delivery to the lungs. Flunisolide is rapidly absorbed through the bronchial mucosa and distributed within the lung tissues. The drug’s distribution is facilitated by its lipophilic nature, allowing it to penetrate cell membranes and reach intracellular glucocorticoid receptors . The localized delivery to the lungs ensures high concentrations at the site of action while minimizing systemic exposure.
Subcellular Localization
Flunisolide’s subcellular localization is primarily within the cell nucleus, where it exerts its effects on gene transcription. The drug’s ability to bind to glucocorticoid receptors and translocate to the nucleus is essential for its anti-inflammatory action . Additionally, flunisolide may undergo post-translational modifications that influence its activity and stability within the cell.
准备方法
Synthetic Routes and Reaction Conditions: Flunisolide is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the core steroid structure, followed by the introduction of functional groups necessary for its activity. Key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Fluorination: Addition of a fluorine atom to enhance the compound’s potency and stability.
Acetal Formation: Formation of an acetal group to improve the compound’s pharmacokinetic properties.
Industrial Production Methods: Industrial production of flunisolide involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilized for controlled chemical reactions.
Purification: Techniques such as crystallization and chromatography are employed to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards
Types of Reactions:
Oxidation: Flunisolide can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones back to hydroxyl groups.
Substitution: Halogenation reactions can introduce or replace halogen atoms on the steroid backbone.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated steroids
相似化合物的比较
- Beclomethasone
- Budesonide
- Fluticasone
Flunisolide stands out due to its specific formulation for inhalation and its balance of efficacy and safety in treating respiratory conditions.
属性
Key on ui mechanism of action |
Flunisolide is a glucocorticoid receptor agonist. The antiinflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. The immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding. Flunisolide binds to plasma transcortin, and it becomes active when it is not bound to transcortin. |
|---|---|
CAS 编号 |
77326-96-6 |
分子式 |
C24H31FO6 |
分子量 |
434.5 g/mol |
IUPAC 名称 |
(4R,8S,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C24H31FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h5-7,13-14,16-17,19-20,26,28H,8-11H2,1-4H3/t13?,14?,16-,17?,19+,20?,22?,23?,24+/m0/s1 |
InChI 键 |
XSFJVAJPIHIPKU-CCRGDLLISA-N |
SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C.CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C.O |
手性 SMILES |
CC1(O[C@@H]2CC3C4C[C@@H](C5=CC(=O)C=CC5(C4C(CC3([C@@]2(O1)C(=O)CO)C)O)C)F)C |
规范 SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C |
熔点 |
226-230 245 °C |
物理描述 |
Solid |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
溶解度 |
Practically insoluble 3.74e-02 g/L |
同义词 |
6 alpha-fluorodihydroxy-16 alpha,17 alpha-isopropylidenedioxy-1,4-pregnadiene-3,20- dione AeroBid Apo-Flunisolide flunisolide flunisolide hemihydrate, (6alpha,11beta,16alpha)-isomer flunisolide HFA flunisolide hydrofluoroalkane flunisolide, (6beta,11beta,16alpha)-isomer Inhacort Nasalide Nasarel ratio-Flunisolide Rhinalar RS-3999 Syntaris |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


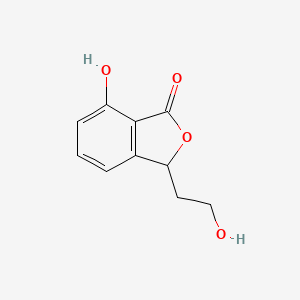

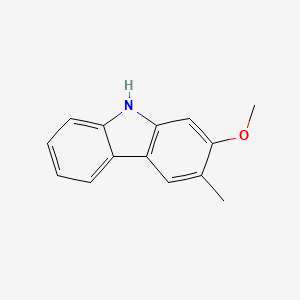
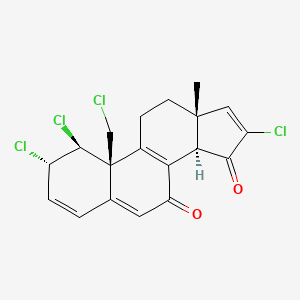
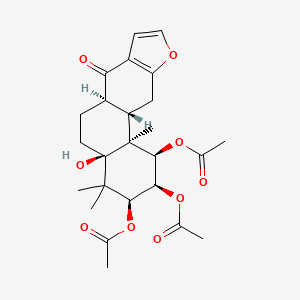
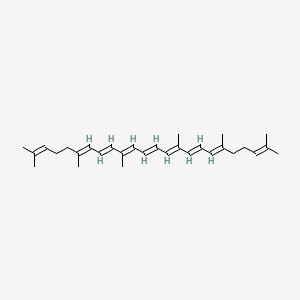
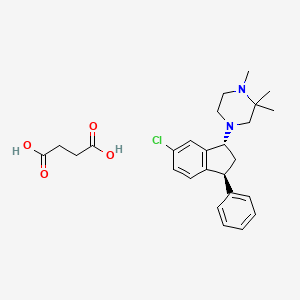
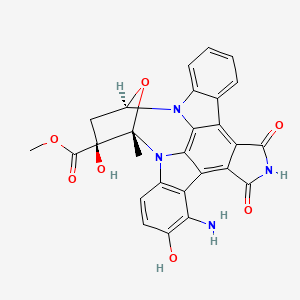
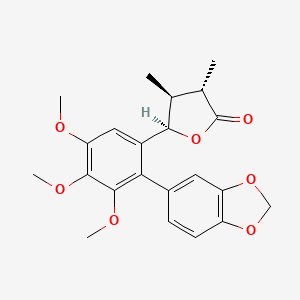
![(1S,2R,5R,9R,12R,13S,18R)-5-ethenyl-13-hydroxy-5,12-dimethyl-10,14-dioxapentacyclo[11.2.2.11,9.02,7.012,18]octadec-7-en-11-one](/img/structure/B1250643.png)

